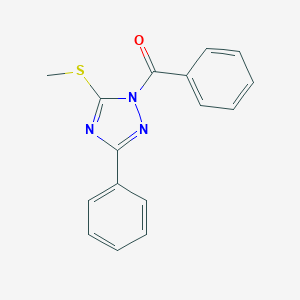

![molecular formula C16H18ClNO B379325 4-Chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol](/img/structure/B379325.png)

4-Chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MFI8 is a small molecule inhibitor of mitochondrial fusion. It is known to regulate mitochondrial fission and is used to study aging and mitochondrial metabolism. The compound has a molecular formula of C16H18ClNO and a molecular weight of 275.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFI8 involves the interaction of specific functional groups that meet the criteria of the pharmacophore model to interact with mitofusins. The compound is synthesized by binding to the HR2 domain of mitofusin 2 (MFN2), modulating its conformation and complexes, and altering mitochondrial functionality .

Industrial Production Methods: Industrial production methods for MFI8 are not extensively documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy. The compound is stored at low temperatures and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: MFI8 undergoes several types of reactions, including:

Oxidation: MFI8 can induce oxidative stress by increasing reactive oxygen species (ROS) production.

Reduction: The compound can be reduced under specific conditions to alter its chemical structure.

Substitution: MFI8 can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of MFI8, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

MFI8 has a wide range of scientific research applications, including:

Chemistry: Used to study mitochondrial metabolism and the regulation of mitochondrial fission.

Biology: Investigates the role of mitochondrial dynamics in cellular processes and aging.

Medicine: Explores potential therapeutic applications in diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.

Industry: Utilized in the development of drugs targeting mitochondrial pathways and in the study of mitochondrial-related diseases

Mechanism of Action

MFI8 exerts its effects by binding to the HR2 domain of mitofusin 2 (MFN2). This binding modulates the conformation and complexes of MFN2, promoting mitochondrial fission. The compound also increases caspase-3/7 activity, induces cytochrome c release, and decreases membrane potential in a mitofusin-dependent manner. Additionally, MFI8 induces DNA damage and cell death in combination with BV6 SMAC (second mitochondria-derived activator of caspases) mimetic .

Comparison with Similar Compounds

Leramistat: A mitochondrial complex 1 inhibitor that regulates cell and immune metabolism.

SCAL-266: A potent inhibitor of mitochondrial complex I, impairing mitochondrial function by blocking oxidative phosphorylation.

TT01001: A selective agonist of mitoNEET that reduces oxidative stress injury and neuronal apoptosis

Uniqueness of MFI8: MFI8 is unique in its ability to specifically inhibit mitochondrial fusion by targeting mitofusins. This specificity allows it to be used in detailed studies of mitochondrial dynamics and related cellular processes. Its role in promoting mitochondrial fission and inducing apoptosis makes it a valuable tool in research on aging and mitochondrial-related diseases .

Properties

Molecular Formula |

C16H18ClNO |

|---|---|

Molecular Weight |

275.77 g/mol |

IUPAC Name |

4-chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol |

InChI |

InChI=1S/C16H18ClNO/c1-10-5-4-6-15(11(10)2)18-12(3)14-9-13(17)7-8-16(14)19/h4-9,12,18-19H,1-3H3 |

InChI Key |

DYILWFVSLLZIIR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

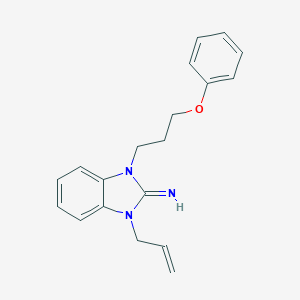

![1-[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-butanone](/img/structure/B379244.png)

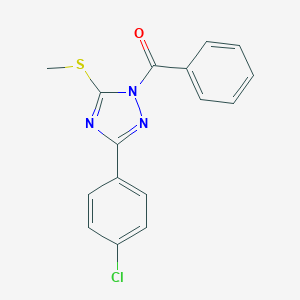

![1-[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B379246.png)

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379251.png)

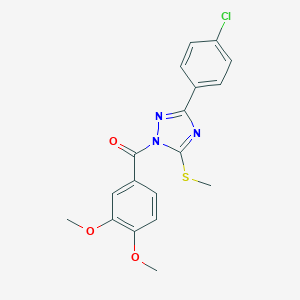

![[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone](/img/structure/B379255.png)